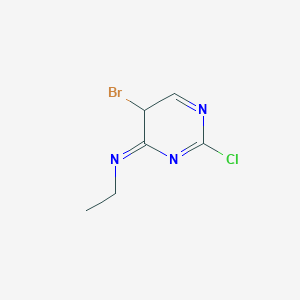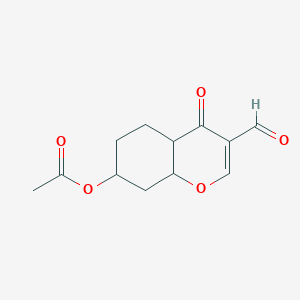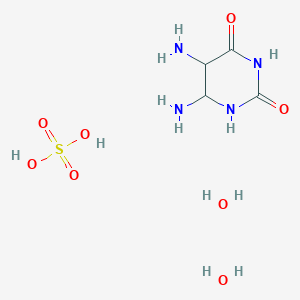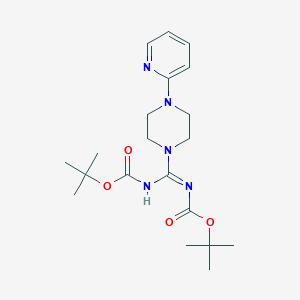
tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of tert-butyl groups, a pyridine ring, and a piperazine moiety. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-(pyridin-2-yl)piperazine in the presence of tert-butoxycarbonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions can be conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound can be used as a protective group for amines, facilitating the study of various biochemical pathways and interactions .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as a precursor for drug development .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis. The pyridine and piperazine moieties can interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-4-iodoaniline
- tert-Butyl (4-iodophenyl)carbamate
Uniqueness
tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in complex organic synthesis and various scientific applications .
Properties
Molecular Formula |
C20H31N5O4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-(4-pyridin-2-ylpiperazin-1-yl)methylidene]carbamate |
InChI |
InChI=1S/C20H31N5O4/c1-19(2,3)28-17(26)22-16(23-18(27)29-20(4,5)6)25-13-11-24(12-14-25)15-9-7-8-10-21-15/h7-10H,11-14H2,1-6H3,(H,22,23,26,27) |
InChI Key |
AHYAJWHMIQKKLZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1CCN(CC1)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12342729.png)
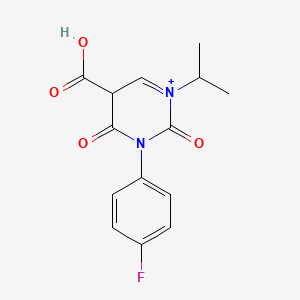
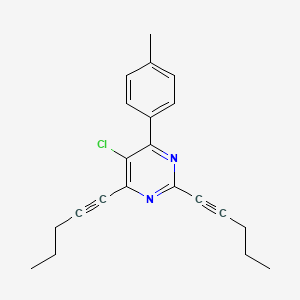
![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
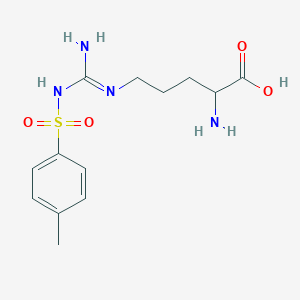
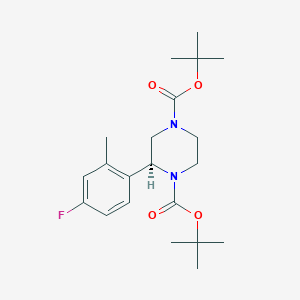
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
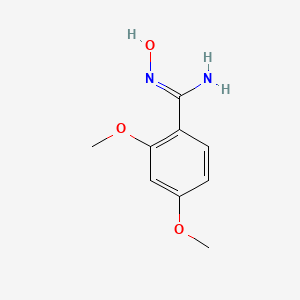

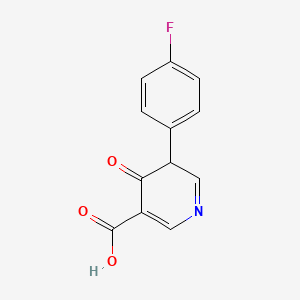
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
